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molecular formula C18H41N3 B107428 N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine CAS No. 2372-82-9

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

Cat. No. B107428
M. Wt: 299.5 g/mol
InChI Key: NYNKJVPRTLBJNQ-UHFFFAOYSA-N
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Patent
US04415488

Procedure details

670 g of laurylamine (C12 -fraction: 73 mole %, and C14 -fraction: 23 mole %) were reacted in the manner already described in Example 1 with 373 g of acrylonitrile in 68 g of water, 34 g of methanol and 14 g of concentrated acetic acid, and the product was then hydrogenated. 2,020 g of bis-(3-aminopropyl)-laurylamine were obtained after the hydrogenation. 954 g of this triamine were condensed with 640 g of ethylene oxide. 1,590 g of bis-(3-aminopropyl)-laurylamine ethoxylate (99%) were obtained. 257 g of this ethoxylate and 538 g of water were reacted with 146 g of 70% by weight strength H2O2. The triamine-trioxide was obtained in 935 g of a 30% by weight strength aqueous solution.
Quantity
670 g
Type
reactant
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Name
Quantity
68 g
Type
solvent
Reaction Step Four
Quantity
14 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[C:14](#[N:17])[CH:15]=[CH2:16].CO>O.C(O)(=O)C>[NH2:17][CH2:14][CH2:15][CH2:16][N:13]([CH2:3][CH2:2][CH2:1][NH2:13])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
670 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N
Step Two
Name
Quantity
373 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
34 g
Type
reactant
Smiles
CO
Step Four
Name
Quantity
68 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
14 g
Type
catalyst
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCCN(CCCCCCCCCCCC)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 373.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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